molecular formula C16H10BrNO2 B15156152 3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one

3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one

Cat. No.: B15156152
M. Wt: 328.16 g/mol
InChI Key: WFPZOVZXDCCTAD-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one is a compound belonging to the quinolinone family, which is known for its diverse biological and pharmaceutical activities. Quinolinones are bicyclic organic compounds that have shown significant potential in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one typically involves the reaction of 4-hydroxyquinolin-2(1H)-one with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyquinoline
  • 4-hydroxyquinoline
  • 2,4-dihydroxyquinoline

Uniqueness

3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

3-(4-bromobenzoyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20)

InChI Key

WFPZOVZXDCCTAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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